4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid
Description
Butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- is a compound that contains a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its unique properties, such as increased lipophilicity and metabolic stability .
Properties
CAS No. |
613657-97-9 |
|---|---|
Molecular Formula |
C11H12F3NO4S |
Molecular Weight |
311.28 g/mol |
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C11H12F3NO4S/c12-11(13,14)8-4-1-2-5-9(8)20(18,19)15-7-3-6-10(16)17/h1-2,4-5,15H,3,6-7H2,(H,16,17) |
InChI Key |
VOSKFJRFTNXBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under radical conditions to introduce the trifluoromethyl group onto the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
Butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- has various applications in scientific research:
Mechanism of Action
The mechanism by which butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-(trifluoromethyl)butanoic acid: This compound also contains a trifluoromethyl group and shares similar properties with butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]-.
Sorafenib: A drug that contains a trifluoromethyl group and is used in cancer therapy.
Uniqueness
Butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- is unique due to its specific structure, which combines the properties of a butanoic acid derivative with the trifluoromethyl group. This combination enhances its stability, lipophilicity, and potential for various applications in research and industry .
Biological Activity
4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid, commonly referred to as TFPSA, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structure, and biological properties of TFPSA, including its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid
- Molecular Formula : C11H12F3NO4S
- Molecular Weight : 357.362 g/mol
- CAS Number : 85844-93-5
The compound features a trifluoromethyl group and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms, such as improved lipophilicity and hydrogen bonding capabilities.
Antimicrobial Activity
Research has demonstrated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. TFPSA's structural components suggest potential activity against various bacterial strains. A study indicated that similar compounds showed minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans .
Anticancer Activity
TFPSA has been evaluated for its anticancer effects against several human cancer cell lines. In vitro studies revealed that related compounds exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin. For instance, derivatives showed IC50 values of 22.4 μM against PACA2 cells, indicating promising potential for further development .
The biological activity of TFPSA is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrase and proteases, which are crucial in cancer progression and bacterial metabolism.
- Molecular Docking Studies : Computational studies have suggested that TFPSA can effectively bind to target proteins involved in cell signaling pathways, leading to altered gene expression associated with tumor growth .
Study on Anticancer Properties
In a recent investigation, TFPSA was tested against eight different cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The results indicated significant down-regulation of genes associated with tumor proliferation when treated with TFPSA derivatives. Notably, compounds treated on PACA2 cells showed reduced expression levels of PALB2, BRCA1, and BRCA2, which are critical in DNA repair mechanisms .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial efficacy of sulfonamide derivatives similar to TFPSA. The results confirmed that the presence of trifluoromethyl groups significantly enhanced the antibacterial activity compared to their non-fluorinated counterparts .
Safety Profile
TFPSA has been classified under GHS guidelines as causing skin irritation and serious eye irritation upon exposure . Proper handling procedures are essential to mitigate risks associated with its use in research settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
